molecular formula C11H9BrO B8347976 2-(Bromomethyl)-1-hydroxynaphthalene

2-(Bromomethyl)-1-hydroxynaphthalene

Cat. No.: B8347976
M. Wt: 237.09 g/mol
InChI Key: RHUBBUIYADCZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-1-hydroxynaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a hydroxyl group at position 1 and a bromomethyl group at position 2. Its molecular formula is C₁₁H₉BrO, with a calculated molecular weight of 237.10 g/mol. The compound’s structure combines electrophilic (bromomethyl) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules .

1-Hydroxynaphthalene is a urinary metabolite of naphthalene exposure and has been associated with oxidative stress and inflammation, though its diagnostic utility for low-level PAH exposure remains unclear . The bromomethyl group in this compound likely enhances its reactivity compared to non-halogenated derivatives, enabling its use in cross-coupling reactions and alkylation processes .

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

2-(bromomethyl)naphthalen-1-ol

InChI

InChI=1S/C11H9BrO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7H2

InChI Key

RHUBBUIYADCZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-(Bromomethyl)-1-hydroxynaphthalene with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Toxicity
This compound C₁₁H₉BrO 237.10 -OH, -CH₂Br Organic synthesis intermediate; potential use in pyranone-carbamate derivatives (e.g., anti-neuroinflammatory agents) . Toxicity data pending further studies.
1-Hydroxynaphthalene C₁₀H₈O 144.17 -OH Urinary biomarker for PAH exposure. Linked to oxidative stress and cardiometabolic disorders, but no consistent association with diabetes or metabolic syndrome .
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 -Br, -CH₃ Reagent in Suzuki reactions; limited toxicity data. Structural similarity suggests potential halogen-specific reactivity .
Pyromeconic acid derivatives (e.g., 3b) Varies ~200–250 Bromomethyl, pyranone Selective butyrylcholinesterase inhibitors with anti-neuroinflammatory activity .

Toxicological Profiles

  • 1-Hydroxynaphthalene: Despite its role as a PAH exposure biomarker, studies show inconsistent links to metabolic syndrome or diabetes.
  • This compound: No direct toxicity data are available, but its dual functional groups warrant caution. The bromomethyl group could generate reactive intermediates, necessitating further mutagenicity and carcinogenicity studies .

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